molecular formula C10H7Cl2N3 B11873527 4-(1-Aziridinyl)-6,7-dichlorocinnoline CAS No. 68211-06-3

4-(1-Aziridinyl)-6,7-dichlorocinnoline

Cat. No.: B11873527
CAS No.: 68211-06-3
M. Wt: 240.09 g/mol
InChI Key: XWXCEGXPWVHEEL-UHFFFAOYSA-N
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Description

4-(1-Aziridinyl)-6,7-dichlorocinnoline is a chemical compound that features a unique structure combining an aziridine ring with a dichlorocinnoline moiety. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The dichlorocinnoline component adds further complexity and potential for diverse chemical interactions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6,7-dichlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the dichlorocinnoline structure. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various chiral metal- and organo-catalysts . The reaction conditions often involve the use of electron-withdrawing groups to activate the aziridine ring, making it more susceptible to nucleophilic attack .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aziridinyl)-6,7-dichlorocinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and halides, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aziridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the cinnoline ring.

Mechanism of Action

The mechanism of action of 4-(1-Aziridinyl)-6,7-dichlorocinnoline involves its interaction with biological molecules. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on DNA or proteins. This can lead to the inhibition of DNA replication and protein function, contributing to its anticancer and antimicrobial activities . The dichlorocinnoline moiety may also interact with specific molecular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Uniqueness: 4-(1-Aziridinyl)-6,7-dichlorocinnoline is unique due to the combination of the aziridine ring and the dichlorocinnoline structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

68211-06-3

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

4-(aziridin-1-yl)-6,7-dichlorocinnoline

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-6-9(4-8(7)12)14-13-5-10(6)15-1-2-15/h3-5H,1-2H2

InChI Key

XWXCEGXPWVHEEL-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CN=NC3=CC(=C(C=C32)Cl)Cl

Origin of Product

United States

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